

Amisulpride N-oxide: A Comprehensive Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride N-oxide is recognized primarily as a metabolite and degradation product of the atypical antipsychotic drug, amisulpride. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of Amisulpride N-oxide. While specific historical records detailing its initial discovery are not extensively documented in publicly available literature, its identification is intrinsically linked to the metabolic and environmental fate studies of its parent compound, amisulpride. This document synthesizes the available scientific data on its formation, physicochemical properties, and pharmacological profile, presenting it in a structured format for researchers and drug development professionals.

Introduction to Amisulpride and the Emergence of its N-oxide

Amisulpride is a substituted benzamide atypical antipsychotic that selectively antagonizes dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and, at lower doses, for dysthymia.[2] The metabolism of amisulpride is minimal, with the majority of the drug excreted unchanged.[3] However, metabolic studies have identified key pathways, including oxidation, which leads to the formation of **Amisulpride N-oxide**.[3] This metabolite has also been identified as a photodegradation product of amisulpride, indicating its environmental relevance.[1][4]

Discovery and History

The specific historical details surrounding the initial isolation and characterization of **Amisulpride N-oxide** are not well-documented in dedicated publications. Its discovery can be inferred to be a direct result of the routine and comprehensive metabolic profiling of amisulpride during its preclinical and clinical development. The process of drug development necessitates a thorough understanding of a compound's metabolic fate to assess its safety and efficacy.

Inferred Discovery Timeline:

- Late 20th Century: Following the synthesis and development of amisulpride, extensive in vitro and in vivo metabolism studies would have been conducted. It is during this phase that Amisulpride N-oxide would have been first identified as a minor metabolite.
- Early 21st Century: With the widespread clinical use of amisulpride, further research, including environmental fate studies, has highlighted the formation of Amisulpride N-oxide through photodegradation.[1]

Physicochemical and Pharmacokinetic Properties

Amisulpride N-oxide is the product of the oxidation of the tertiary amine in the pyrrolidine ring of amisulpride.[3] Limited quantitative data is available for **Amisulpride N-oxide** itself, as research has primarily focused on the parent drug.

Table 1: Physicochemical Properties of Amisulpride and its N-oxide

Property	Amisulpride	Amisulpride N-oxide
Molecular Formula	C17H27N3O4S	C17H27N3O5S
Molar Mass	369.48 g/mol	385.48 g/mol [5]
CAS Number	71675-85-9	71676-01-2[5]

Table 2: Pharmacokinetic Parameters of Amisulpride (Human)

Parameter	Value	
Bioavailability	48%[2]	
Protein Binding	17%[2]	
Elimination Half-life	~12 hours[2]	
Metabolism	Minimal; two identified metabolites (de- ethylation and oxidation products) account for ~4% of the dose.[3]	
Excretion	Primarily renal, as unchanged drug.[2]	

Amisulpride N-oxide, being one of the two primary but minor metabolites, is considered pharmacologically inactive.[3] Its contribution to the overall clinical effect of amisulpride is negligible.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of **Amisulpride N-oxide** are not readily available in the scientific literature. However, a general methodology for the N-oxidation of tertiary amines can be described.

General Protocol for the Synthesis of Amisulpride Noxide

The synthesis of **Amisulpride N-oxide** would typically involve the oxidation of the tertiary amine in the pyrrolidine ring of amisulpride. A common method for such a transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

Materials:

- Amisulpride
- meta-Chloroperoxybenzoic acid (mCPBA)
- Dichloromethane (DCM) or other suitable aprotic solvent

- Saturated sodium bicarbonate solution
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Appropriate eluents for chromatography (e.g., a gradient of methanol in dichloromethane)

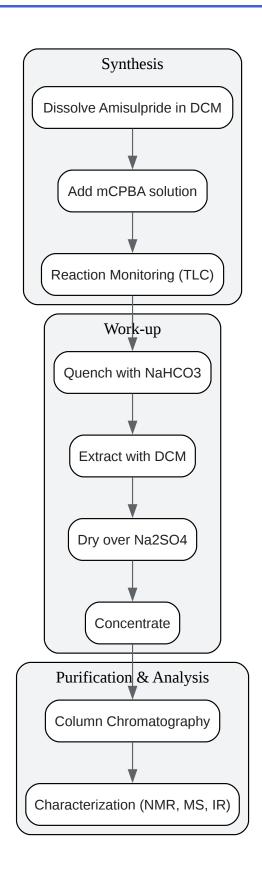
Procedure:

- Dissolve amisulpride in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Add a solution of mCPBA in the same solvent dropwise to the cooled amisulpride solution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to isolate Amisulpride Noxide.
- Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualizations

Metabolic Pathway of Amisulpride

The metabolic conversion of amisulpride to **Amisulpride N-oxide** is a straightforward oxidation reaction.


Click to download full resolution via product page

Caption: Metabolic oxidation of amisulpride to Amisulpride N-oxide.

Experimental Workflow for Synthesis and Purification

The general workflow for the laboratory synthesis and purification of **Amisulpride N-oxide** is outlined below.

Click to download full resolution via product page

Caption: General workflow for Amisulpride N-oxide synthesis.

Conclusion

Amisulpride N-oxide is a minor, pharmacologically inactive metabolite of the atypical antipsychotic amisulpride. Its discovery is an integral part of the metabolic studies of the parent drug, although specific historical accounts of its initial identification are not prominent in the scientific literature. It is also formed through environmental degradation processes such as photodegradation. For researchers and drug development professionals, Amisulpride N-oxide serves as an important reference standard for metabolic and impurity profiling of amisulpride. Further research into the environmental impact and degradation pathways of amisulpride may provide more insights into the significance of Amisulpride N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisulpride | C17H27N3O4S | CID 2159 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. Amisulpride N-oxide | 71676-01-2 | FA17869 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Amisulpride N-oxide: A Comprehensive Technical Overview of its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602156#amisulpride-n-oxide-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com